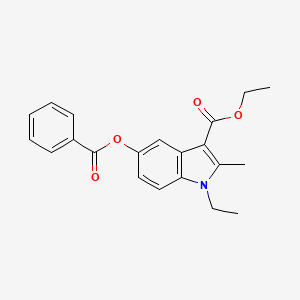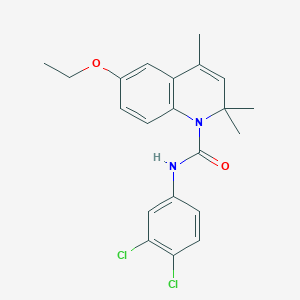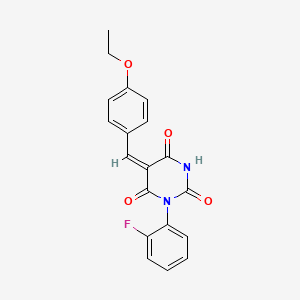![molecular formula C21H22N2S2 B11652741 4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652741.png)
4-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un núcleo de quinolina fusionado con un sistema de anillo dithiolo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-metil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina típicamente involucra reacciones orgánicas de múltiples pasos
Síntesis del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Formación del anillo dithiolo: El anillo dithiolo se puede introducir mediante una reacción de ciclización que involucra reactivos que contienen azufre.
Acoplamiento final: El paso final implica acoplar el intermedio quinolina-dithiolo con 4-metil anilina en condiciones básicas para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los átomos de azufre en el anillo dithiolo, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinolina o al enlace imina, lo que potencialmente produce derivados de amina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones en los anillos de quinolina y anilina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, se investigan los derivados de este compuesto por su potencial como inhibidores enzimáticos o como sondas para estudiar procesos biológicos.
Medicina
En química medicinal, se exploran el compuesto y sus derivados por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como semiconductores orgánicos o catalizadores para reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4-metil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina implica su interacción con objetivos moleculares específicos. El núcleo de quinolina puede intercalarse con el ADN, mientras que el anillo dithiolo puede interactuar con iones metálicos o proteínas, afectando su función. Estas interacciones pueden interrumpir los procesos celulares, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
4-metilquinolina: Comparte el núcleo de quinolina pero carece del anillo dithiolo y el grupo anilina.
N-fenil-1,2-dithioloquinolina: Estructura similar pero con diferentes sustituyentes en los anillos de quinolina y dithiolo.
4,4,7,8-tetrametilquinolina: Carece del anillo dithiolo y el grupo anilina pero tiene sustituciones de metilo similares.
Singularidad
La singularidad de 4-metil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina radica en sus características estructurales combinadas, que confieren una reactividad química y una actividad biológica distintas. La presencia de ambos anillos de quinolina y dithiolo, junto con el grupo anilina, permite una amplia gama de interacciones y aplicaciones que no se observan en análogos más simples.
Esta descripción detallada proporciona una comprensión integral de 4-metil-N-[(1Z)-4,4,7,8-tetrametil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina, destacando su síntesis, reacciones, aplicaciones y propiedades únicas
Propiedades
Fórmula molecular |
C21H22N2S2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4,4,7,8-tetramethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-6-8-15(9-7-12)22-20-18-16-10-13(2)14(3)11-17(16)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3 |
Clave InChI |
QPBCSQWPMZUGAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11652670.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B11652672.png)
![2-{4-[(2-Methoxyphenyl)amino]-4-oxobutan-2-yl}hexanoic acid](/img/structure/B11652690.png)
![N-{(4-butylanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B11652695.png)

![Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652705.png)

![4-methyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652726.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B11652731.png)
![(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652738.png)
![N-(4-fluorophenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11652746.png)

![2-[benzyl(methyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652751.png)

